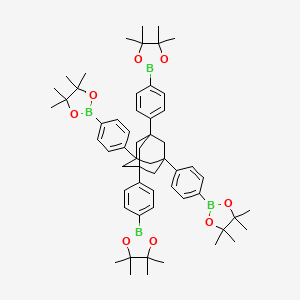![molecular formula C24H40N2 B11928967 (1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)
(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conessine is a steroidal alkaloid found in several plant species belonging to the family Apocynaceae, including Holarrhena floribunda, Holarrhena antidysenterica, and Funtumia elastica . It is known for its role as a histamine antagonist, specifically selective for the H3 subtype . Conessine has been studied for its potential therapeutic applications due to its high affinity for adrenergic receptors and its ability to penetrate the blood-brain barrier .
準備方法
Synthetic Routes and Reaction Conditions: Conessine can be isolated from the bark of Holarrhena antidysenterica through a series of extraction and purification steps. The bark powder is typically extracted using methanol as a solvent, sometimes containing di-ethylamine to enhance the extraction efficiency . The extract is then subjected to chromatographic separation to isolate pure conessine . The isolated compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and high-performance thin-layer chromatography .
Industrial Production Methods: Industrial production of conessine involves large-scale extraction from plant sources, followed by purification using column chromatography and thin-layer chromatography . The process is optimized to maximize yield and purity, ensuring the compound’s suitability for various applications.
化学反応の分析
Types of Reactions: Conessine undergoes several types of chemical reactions, including:
Oxidation: Conessine can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups in conessine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the conessine molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce alkylated or halogenated conessine compounds.
科学的研究の応用
Conessine has a wide range of scientific research applications, including:
Chemistry: Conessine is used as a starting material for the synthesis of various derivatives with potential therapeutic applications.
Biology: It is studied for its role as a histamine antagonist and its effects on adrenergic receptors.
Industry: Conessine is used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
Conessine exerts its effects primarily by acting as a histamine antagonist, selectively targeting the H3 subtype of histamine receptors . This interaction inhibits the release of histamine and other neurotransmitters, leading to various physiological effects. Conessine also has high affinity for adrenergic receptors, which may contribute to its therapeutic potential . The compound’s ability to penetrate the blood-brain barrier allows it to exert central nervous system effects .
類似化合物との比較
Conessine is unique among steroidal alkaloids due to its specific histamine H3 receptor antagonism and high affinity for adrenergic receptors . Similar compounds include:
Neriine: Another steroidal alkaloid with similar biological activities.
Roquessine: Known for its histamine antagonistic properties.
Wrightine: Shares structural similarities with conessine and exhibits comparable pharmacological effects.
These compounds, while similar in structure and function, differ in their specific receptor affinities and biological activities, highlighting the unique properties of conessine.
特性
分子式 |
C24H40N2 |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine |
InChI |
InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19-,20+,21-,22-,23-,24+/m1/s1 |
InChIキー |
GPLGAQQQNWMVMM-CQDKKVBOSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC[C@H]3[C@@]2(CC[C@@H]4[C@H]3CC=C5[C@]4(CC[C@H](C5)N(C)C)C)CN1C |
正規SMILES |
CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)

![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)







![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
